2-[(Furan-2-ylmethyl)sulfanyl]acetonitrile
Description
Structural Context within Organosulfur and Nitrile Chemistry
From a structural standpoint, 2-[(Furan-2-ylmethyl)sulfanyl]acetonitrile is an organosulfur compound and a nitrile. The thioether (or sulfanyl) group, characterized by a sulfur atom single-bonded to two carbon atoms, is a key functional group in numerous biologically active molecules and serves as a versatile functional group in organic synthesis. nih.gov The nitrile group (-C≡N) is a valuable functional group in organic synthesis, known for its ability to be transformed into various other functionalities such as amines, carboxylic acids, and amides. researchgate.net
The combination of a furan (B31954) ring with a thioether and a nitrile group in this compound suggests a molecule with a nuanced electronic and reactivity profile. The furan ring is an electron-rich aromatic system, which can influence the properties of the adjacent thioether and nitrile functionalities. acs.org
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| This compound | 86251-29-8 | C₇H₇NOS | 153.20 | Liquid |
| 2-[(Furan-2-yl)methanesulfonyl]acetonitrile matrix-fine-chemicals.com | 175202-36-5 | C₇H₇NO₃S | 185.2 | Not specified |
| 2-Furoylacetonitrile nih.gov | 31909-58-7 | C₇H₅NO₂ | 135.12 | Not specified |
Note: Data for related compounds are included for comparative purposes.
Conceptual Framework for Studying Furan, Thioether, and Nitrile Functionalities in Synergy
A conceptual framework for understanding this compound would involve considering the potential synergistic or antagonistic interactions between its three functional groups. The electron-donating nature of the furan ring could modulate the nucleophilicity of the sulfur atom in the thioether linkage. This, in turn, could influence the electronic properties of the adjacent methylene (B1212753) bridge and, consequently, the reactivity of the nitrile group.
Positioning the Compound within Contemporary Synthetic Organic Chemistry Research
In the landscape of contemporary synthetic organic chemistry, there is a significant focus on the development of novel molecules with potential applications in pharmaceuticals and materials science. Furan derivatives are at the forefront of this research due to their prevalence in biologically active natural products and their utility as synthetic building blocks. numberanalytics.comresearchgate.net
The synthesis of functionalized furans is an active area of research, with numerous methods being developed for their preparation. ijsrst.comchim.itorganic-chemistry.orgunive.itmdpi.com The incorporation of both a thioether and a nitrile group onto a furan scaffold, as seen in this compound, aligns with the trend of creating multifunctional molecules with the potential for diverse chemical transformations. While specific synthetic routes for this exact compound are not detailed in the available literature, general methods for the synthesis of 2-thio substituted furans have been described. nih.gov These could potentially be adapted for the synthesis of this compound.
The potential for this compound to serve as a precursor to more complex heterocyclic systems is also a significant aspect of its academic interest. The nitrile group can participate in cycloaddition reactions, and the furan ring can undergo various transformations, opening up avenues for the synthesis of novel molecular architectures. acs.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-3-5-10-6-7-2-1-4-9-7/h1-2,4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJXYLWWNXJGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287270 | |
| Record name | 2-[(2-Furanylmethyl)thio]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86251-29-8 | |
| Record name | 2-[(2-Furanylmethyl)thio]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86251-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Furanylmethyl)thio]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 2 Furan 2 Ylmethyl Sulfanyl Acetonitrile
Reactions Involving the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions and reductions.
Nucleophilic Additions and Cyclization Reactions
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity can be harnessed to construct new carbon-carbon and carbon-heteroatom bonds. For instance, the active methylene (B1212753) group adjacent to the nitrile can be deprotonated by a strong base to form a carbanion. This nucleophile can then participate in intramolecular or intermolecular reactions.
One potential transformation is the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, which, while not directly applicable here as a monomer, illustrates the potential for the nitrile group to participate in cyclization reactions if an appropriate electrophilic site is introduced elsewhere in the molecule.
Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form ketones after hydrolysis of the intermediate imine. The addition of other nucleophiles, such as amines or alcohols, can lead to the formation of amidines or imidates, respectively, often under catalytic conditions.
Table 1: Illustrative Nucleophilic Additions to Nitriles
| Nucleophile | Reagent/Conditions | Product Type |
|---|---|---|
| Organometallic Reagent | 1. RMgX or RLi2. H₃O⁺ | Ketone |
| Amine | R'NH₂, Lewis Acid Catalyst | Amidine |
Note: This table represents general reactions of the nitrile group and not specific experimental results for 2-[(Furan-2-ylmethyl)sulfanyl]acetonitrile.
Chemoselective Reductions and Derivatizations
The nitrile group can be selectively reduced to either a primary amine or an aldehyde. Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. Typical catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide, under a hydrogen atmosphere. The reaction proceeds via an intermediate imine, which is further reduced to the amine.
Alternatively, partial reduction of the nitrile to an aldehyde can be achieved using specific reducing agents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. This reaction stops at the imine stage, which is then hydrolyzed to the aldehyde upon aqueous workup.
The choice of reducing agent and reaction conditions is crucial for achieving chemoselectivity, especially in the presence of the furan (B31954) ring and the thioether linkage, which can also be susceptible to certain reducing conditions.
Table 2: Representative Chemoselective Reductions of Nitriles
| Desired Product | Reagent/Conditions |
|---|---|
| Primary Amine | H₂, Raney Ni or Pd/C |
Note: This table illustrates general methods for nitrile reduction. The specific application to this compound would require experimental optimization to ensure selectivity.
Transformations at the Sulfanyl (Thioether) Linkage
The sulfur atom in the thioether linkage is nucleophilic and can be readily oxidized or participate in cleavage and rearrangement reactions.
Oxidation to Sulfoxides and Sulfones
The thioether can be selectively oxidized to a sulfoxide and further to a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), or sodium periodate. The extent of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. The formation of the sulfoxide introduces a stereocenter at the sulfur atom.
These oxidized derivatives have altered electronic and steric properties, which can influence the reactivity of the neighboring methylene and furan moieties.
Cleavage and Rearrangement Reactions of the C-S Bond
The carbon-sulfur bond in furfuryl thioethers can be susceptible to cleavage. For instance, treatment with reagents like N-bromosuccinimide (NBS) can lead to the selective cleavage of the C(sp³)–S bond. This type of reaction can be useful for deprotection or further functionalization. The stability of the furfuryl carbocation intermediate plays a role in the facility of this cleavage. Metal-free methods for C-S bond cleavage have also been developed, offering alternative synthetic strategies.
Chemical Modifications of the Furan Ring
The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions, preferentially at the C5 position (the position adjacent to the oxygen and furthest from the existing substituent). However, the furan ring is also sensitive to strong acids and oxidizing agents, which can lead to ring-opening or polymerization.
Electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to occur on the furan ring. Due to the activating nature of the alkylthio substituent, these reactions would likely proceed under mild conditions.
The furan ring can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. This reactivity can be exploited to construct complex polycyclic systems. However, the aromatic character of the furan ring means that the initial cycloadducts may undergo further transformations.
Oxidative cleavage of the furan ring can lead to the formation of 1,4-dicarbonyl compounds. Reagents such as ozone, potassium permanganate, or even air in the presence of a catalyst can effect this transformation. The specific products formed will depend on the reaction conditions and the workup procedure.
Electrophilic Aromatic Substitutions
The furan ring in this compound is highly activated towards electrophilic aromatic substitution, being significantly more reactive than benzene. chemicalbook.comucalgary.capearson.com This heightened reactivity is due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.com Electrophilic attack occurs preferentially at the C5 position (the other α-position) of the furan ring, as the starting material is already substituted at the C2 position. The intermediate carbocation formed by attack at the α-position is more stabilized by resonance than the one formed by attack at the β-position (C3 or C4). chemicalbook.compearson.comstudy.com
Common electrophilic substitution reactions applicable to the furan ring in this molecule include:
Nitration: Can be achieved using mild nitrating agents like acetyl nitrate at low temperatures. pharmaguideline.com
Sulfonation: Furan can be sulfonated, for instance, with a sulfur trioxide-pyridine complex.
Halogenation: Bromination, for example, can proceed readily with reagents like bromine in dioxane to yield a 5-bromo derivative. pearson.compearson.com
Acylation: Friedel-Crafts acylation can be carried out using mild catalysts such as phosphoric acid or boron trifluoride with acid anhydrides or acid halides. pharmaguideline.com
It is important to note that Friedel-Crafts alkylation is generally not successful with furan due to its acid sensitivity, which can lead to polymerization. pharmaguideline.com However, alkylation with alkenes can be achieved using milder catalysts. pharmaguideline.com
| Reaction | Typical Reagents | Expected Position of Substitution |
| Nitration | Acetyl nitrate | C5 |
| Sulfonation | SO₃-pyridine | C5 |
| Bromination | Br₂ in dioxane | C5 |
| Acylation | Acid anhydride/BF₃ | C5 |
Ring-Opening Reactions and Subsequent Transformations
The relatively low resonance energy of furan (approximately 16 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions. chemicalbook.comacs.org This reactivity provides a pathway to linear carbon chains with diverse functionalities.
Under acidic conditions, the furan ring can be protonated, leading to the formation of reactive intermediates that can undergo polymerization or ring-opening. pharmaguideline.com For instance, acid-catalyzed hydrolysis can cleave the furan ring to yield a 1,4-dicarbonyl compound. acs.org The mechanism involves protonation at the α-carbon, followed by nucleophilic attack of water and subsequent ring-opening to form a 4-hydroxy-2-butenal derivative. acs.org
Oxidative ring-opening is another significant transformation pathway. Treatment with oxidizing agents such as sodium hypochlorite, hydrogen peroxide, or meta-chloroperbenzoic acid can lead to the cleavage of the furan ring. pharmaguideline.com
Utilization as a Synthon in Complex Molecule Synthesis
The unique combination of a reactive furan ring, a nucleophilic sulfur atom, and an activated methylene group in the acetonitrile (B52724) moiety makes this compound a potentially versatile synthon for the synthesis of more complex molecules, particularly various heterocyclic systems.
Construction of Novel Heterocyclic Frameworks
The furan moiety itself can serve as a diene in Diels-Alder reactions, providing a route to six-membered rings. acs.orgstudysmarter.co.uk The acetonitrile group, with its activated methylene protons, can participate in condensation reactions. For example, it can undergo Knoevenagel condensation with aldehydes or ketones to form α,β-unsaturated nitriles, which are themselves valuable synthetic intermediates. This reactivity is exemplified by the synthesis of various acrylonitrile (B1666552) derivatives from related acetonitrile compounds. researchgate.net
The different reactive sites on this compound could be exploited in a stepwise or cascade manner to build complex heterocyclic structures. For instance, a reaction could be initiated at the acetonitrile group, followed by a transformation involving the furan ring.
Incorporation into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in modern synthetic chemistry. nih.gov The functional groups present in this compound make it a plausible candidate for participation in such reactions.
The acetonitrile moiety is a common component in the synthesis of various heterocycles. researchgate.net For example, the nitrile group can participate in reactions to form pyrazoles, pyridines, and other nitrogen-containing rings. While specific examples involving this compound in MCRs are not readily found in the literature, its structural motifs are present in reactants for known MCRs. For instance, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are widely used in the synthesis of complex molecules and often involve aldehyde components, which can be derived from furan (e.g., furfural). acs.orgnih.gov
The presence of the furan ring also opens up possibilities for its use in MCRs that involve dienes, such as the Povarov reaction for the synthesis of tetrahydroquinolines. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Furan 2 Ylmethyl Sulfanyl Acetonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.
Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of 2-[(Furan-2-ylmethyl)sulfanyl]acetonitrile is expected to exhibit distinct signals corresponding to each unique proton environment. The furan (B31954) ring protons typically resonate in the aromatic region, with characteristic chemical shifts and coupling constants that reveal their relative positions on the ring. nii.ac.jp The protons on the methylene (B1212753) groups adjacent to the sulfur atom and the nitrile group will appear as singlets in the aliphatic region, with their chemical shifts influenced by the electronegativity of the neighboring sulfur and cyano groups, respectively.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. huji.ac.il The chemical shifts are spread over a wide range, allowing for clear distinction between the furan ring carbons, the methylene carbons, and the nitrile carbon. The carbon of the nitrile group (C≡N) is expected to appear in a characteristic downfield region. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-5 (Furan) | ~7.4 | Doublet of doublets |
| H-3 (Furan) | ~6.3 | Doublet of doublets |
| H-4 (Furan) | ~6.2 | Doublet of doublets |
| S-CH₂ (Thioether) | ~3.8 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Furan, substituted) | ~150 |
| C-5 (Furan) | ~143 |
| C-3 (Furan) | ~111 |
| C-4 (Furan) | ~108 |
| C≡N (Nitrile) | ~117 |
| S-CH₂ (Thioether) | ~30 |
Application of 2D NMR Techniques (e.g., HSQC, HMBC, NOESY) for Structural Connectivity and Conformational Dynamics
Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding framework.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would show cross-peaks connecting the furan proton signals (H-3, H-4, H-5) to their corresponding carbon signals (C-3, C-4, C-5) and the methylene proton signals to their respective carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is critical for piecing together the molecular fragments. Key expected correlations would include:
A cross-peak between the S-CH₂ protons and the C-2 and C-3 carbons of the furan ring, confirming the attachment of the methyl group to the ring.
Correlations from the S-CH₂ protons to the CH₂-CN carbon, and from the CH₂-CN protons to the S-CH₂ carbon, establishing the thioether linkage.
A correlation between the CH₂-CN protons and the nitrile carbon (C≡N), confirming the acetonitrile (B52724) moiety.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and preferred conformation in solution. NOESY could reveal spatial proximity between the S-CH₂ protons and the H-3 proton of the furan ring, helping to define the rotational conformation around the furan-CH₂ bond.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Identification and Assignment of Characteristic Functional Group Vibrations
The FT-IR and FT-Raman spectra of this compound are expected to display several characteristic absorption bands corresponding to its functional groups. The most distinct and diagnostically useful band is the stretching vibration of the nitrile group (νC≡N). researchgate.net This vibration gives rise to a sharp, medium-intensity band in the FT-IR spectrum in a region that is often free from other signals. researchgate.net The furan ring exhibits several characteristic vibrations, including C-H stretching, C=C stretching, and ring breathing modes. The thioether (C-S) linkage typically produces a weak absorption in the fingerprint region of the spectrum. mdpi.com
Table 3: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Furan C-H | Aromatic C-H Stretch | 3100 - 3150 | Medium |
| Nitrile (C≡N) | C≡N Stretch | 2240 - 2260 | Medium, Sharp |
| Furan C=C | Ring Stretch | 1500 - 1600 | Medium-Strong |
| Furan C-O-C | Asymmetric Stretch | 1250 - 1280 | Strong |
Analysis of Molecular Conformations through Vibrational Modes
The precise positions and shapes of vibrational bands can be sensitive to the molecule's conformation. mdpi.com For this compound, rotation around the C-C and C-S single bonds can lead to different spatial arrangements (conformers). These different conformers may exhibit subtle differences in their vibrational spectra. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational spectra for different possible conformations. mdpi.comnih.gov By comparing these theoretical spectra with the experimental FT-IR and FT-Raman data, the most stable conformation(s) of the molecule in the solid state or in solution can be inferred.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula.
For this compound, the molecular formula is C₇H₇NOS. HRMS analysis would provide an experimental mass that is very close to the theoretical (calculated) monoisotopic mass. This confirmation of the elemental formula is a definitive piece of evidence for the compound's identity, distinguishing it from any other isomers or compounds with a similar nominal mass.
Table 4: High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₇NOS |
| Theoretical Monoisotopic Mass (M) | 153.0248 |
| Expected [M+H]⁺ Ion | 154.0326 |
Precise Mass Determination and Elemental Composition Verification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. libretexts.org The theoretical exact mass of this compound, with the chemical formula C₇H₇NOS, can be calculated by summing the masses of the most abundant isotopes of its constituent elements. missouri.eduwikipedia.org
The elemental composition and the calculated monoisotopic mass are presented in the table below.
| Element | Count | Atomic Mass (amu) | Total Mass (amu) | Mass Percent |
| Carbon (C) | 7 | 12.00000 | 84.00000 | 53.48% |
| Hydrogen (H) | 7 | 1.00783 | 7.05481 | 4.49% |
| Nitrogen (N) | 1 | 14.00307 | 14.00307 | 8.91% |
| Oxygen (O) | 1 | 15.99491 | 15.99491 | 10.18% |
| Sulfur (S) | 1 | 31.97207 | 31.97207 | 20.35% |
| Total | 157.02486 | 100.00% |
Table 1: Elemental Composition and Theoretical Exact Mass of this compound. The data is calculated based on standard atomic weights and isotopic masses. webqc.orgomnicalculator.comck12.orgwebmineral.comsisweb.comsisweb.com
An experimentally obtained high-resolution mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a few parts per million (ppm) of error. uky.edu This level of accuracy allows for the confident verification of the elemental formula C₇H₇NOS, distinguishing it from other potential compounds with the same nominal mass.
Elucidation of Fragmentation Pathways for Structural Confirmation
Tandem mass spectrometry (MS/MS) provides critical information for structural elucidation by detailing the fragmentation patterns of a selected precursor ion. While direct experimental data for this compound is not available, the fragmentation pathways can be predicted based on the known behavior of related chemical moieties under electron impact (EI) or collision-induced dissociation (CID). imreblank.chlibretexts.org
The structure of this compound suggests several likely fragmentation points. The initial ionization would likely form a molecular ion [C₇H₇NOS]⁺•.
Key predicted fragmentation pathways include:
α-Cleavage at the aulfur atom: The bond between the furfuryl group and the sulfur atom, or the sulfur atom and the acetonitrile group, is a likely point of cleavage. nih.govmiamioh.edu
Loss of the cyanomethyl radical (•CH₂CN) would result in the formation of the stable furfurylmethylthiolate cation at m/z 111.
Cleavage of the C-S bond can lead to the formation of the furfuryl cation [C₅H₅O]⁺ at m/z 81, a common fragment in the mass spectra of furfural (B47365) and its derivatives. researchgate.neted.ac.ukresearchgate.net
Fragmentation of the Furan Ring: The furan ring itself can undergo characteristic fragmentation. The parent furan cation (C₄H₄O⁺) at m/z 68 and the C₃H₃⁺ fragment at m/z 39 are prominent in the mass spectrum of furan. researchgate.net
Rearrangement Reactions: McLafferty-type rearrangements are common in molecules with suitable functional groups, though less likely to be a primary pathway in this specific structure. libretexts.org
A summary of the predicted major fragment ions and their proposed structures is provided in the table below.
| m/z (predicted) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 157 | [C₇H₇NOS]⁺• | - | Molecular Ion |
| 111 | [C₅H₅OCH₂S]⁺ | •CH₂CN | α-Cleavage |
| 81 | [C₅H₅O]⁺ | •SCH₂CN | C-S Bond Cleavage |
| 53 | [C₄H₅]⁺ | CO, HCN, S | Ring Fragmentation/Rearrangement |
| 39 | [C₃H₃]⁺ | C₄H₄O, S, CN | Furan Ring Fragmentation |
Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry. These predictions are based on established fragmentation patterns of related compounds. researchgate.netnih.govcore.ac.ukchadsprep.comnih.govyoutube.com
The analysis of these fragmentation patterns in an experimental spectrum would provide definitive evidence for the connectivity of the atoms within the molecule, thus confirming the structure of this compound.
X-ray Crystallography for Solid-State Structural Analysis (if applicable for single crystals or related compounds)
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported in the crystallographic databases, analysis of related 2-substituted furan derivatives can offer valuable insights into its likely solid-state conformation and intermolecular interactions. nih.govresearchgate.net
Studies on similar furan-containing compounds have revealed key structural features:
Conformation: The relative orientation of the substituent at the 2-position with respect to the furan ring can vary. In many 2-substituted furans, the side chain is not coplanar with the furan ring. For example, in the crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan, the iminomethyl groups are nearly coplanar with the central furan ring, while the N-bonded phenyl rings are significantly twisted out of the plane. nih.gov Similarly, furfurylamine (B118560) exists in both gauche and anti conformers in the solid state. researchgate.net It is plausible that the -CH₂SCH₂CN side chain in the title compound would also adopt a non-planar conformation relative to the furan ring to minimize steric hindrance.
The table below summarizes the crystallographic data for a related furan derivative, 2-cyano-N-(furan-2-ylmethyl)acetamide, which shares the furfuryl and cyano moieties.
| Parameter | 2-cyano-N-(furan-2-ylmethyl)acetamide |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.934(2) Å, b = 10.589(2) Å, c = 9.299(2) Å |
| β = 113.83(3)° | |
| Volume | 804.9(3) ų |
| Z | 4 |
| Key Dihedral Angle | The furan ring is nearly perpendicular to the acetamide (B32628) group. |
Table 3: Crystallographic Data for a Structurally Related Compound, 2-cyano-N-(furan-2-ylmethyl)acetamide. This data provides a model for the potential solid-state structure of this compound.
Obtaining single crystals of this compound and performing X-ray diffraction analysis would be the definitive step to confirm its solid-state structure, including bond lengths, bond angles, and the nature of its crystal packing.
Computational and Theoretical Investigations of 2 Furan 2 Ylmethyl Sulfanyl Acetonitrile
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of medium-sized organic molecules like 2-[(Furan-2-ylmethyl)sulfanyl]acetonitrile.
The initial step in the computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. DFT calculations, often employing a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. For the furan (B31954) ring within the molecule, these calculations are crucial for assessing its degree of aromaticity, which influences its reactivity. numberanalytics.com The delocalization of π-electrons in the furan ring is a key characteristic that can be quantified through theoretical methods. numberanalytics.com
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. In a related study on furan derivatives, the HOMO-LUMO gap was found to be a critical parameter in assessing their electronic properties. nih.gov
Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution within the molecule. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the ESP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the furan ring, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms.
Table 1: Representative Calculated Geometric Parameters for a Furan Moiety
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-O Bond Length | 1.362 |
| C=C Bond Length | 1.355 |
| C-C Bond Length | 1.445 |
| C-O-C Bond Angle | 106.5 |
| O-C=C Bond Angle | 110.7 |
Note: These values are representative for a furan ring and are used for illustrative purposes.
DFT calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental spectra for structure verification.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts, when correlated with experimental data, provide a robust confirmation of the molecular structure.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. These calculations help in the assignment of the various vibrational modes of the molecule. For instance, the characteristic stretching frequency of the nitrile (C≡N) group, typically found in the range of 2220-2260 cm-1, can be precisely calculated. A study on the vibrational spectra of furan using DFT has shown excellent agreement between calculated and observed frequencies. nih.gov
Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Calculated Frequency (cm-1) |
| C≡N | Stretching | ~2240 |
| C-S | Stretching | ~700 |
| C-O-C (furan) | Asymmetric Stretching | ~1180 |
Note: These are typical frequency ranges and are for illustrative purposes.
DFT can be employed to model the reaction mechanisms involving this compound. By locating the transition state structures and calculating the activation energies, researchers can predict the most likely reaction pathways. For example, in a potential nucleophilic substitution reaction at the carbon atom adjacent to the sulfur, DFT could elucidate the energy profile of the reaction, helping to understand its kinetics and thermodynamics.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules. For a flexible molecule like this compound, MD simulations can explore its conformational space by simulating the movements of its atoms over time. This is particularly useful for understanding how the molecule might interact with other molecules, such as in a solvent or at a biological receptor site.
Prediction of Molecular Properties Relevant to Synthetic Applications
Computational tools can predict a range of molecular properties that are valuable in the context of synthetic chemistry. These include:
Reactivity Indices: Based on DFT calculations, various reactivity descriptors such as Fukui functions can be computed to predict the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks.
Solubility: Computational models can estimate the solubility of the compound in different solvents, which is a crucial parameter for its synthesis, purification, and application.
Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity and can be predicted using computational methods. This property is important in various applications, including medicinal chemistry and materials science.
Strategic Role As a Synthetic Building Block and Chemical Intermediate
Precursor in the Development of Diverse Chemical Libraries
The structural attributes of 2-[(Furan-2-ylmethyl)sulfanyl]acetonitrile make it an ideal starting material for generating extensive libraries of novel compounds, particularly those containing sulfur and nitrogen heterocycles, as well as more complex polycyclic systems.
Synthesis of Sulfur- and Nitrogen-Containing Heterocycles
The presence of both a sulfur atom and a nitrile group in this compound allows for its participation in a variety of cyclization reactions to form heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. chem-station.com While specific research on this compound is limited, its structural motifs suggest potential applications in well-established synthetic methodologies.
One of the most notable potential applications is in the Gewald reaction , a multicomponent reaction that yields highly substituted 2-aminothiophenes. researchgate.netwikipedia.org In a typical Gewald reaction, an α-cyanoester, a ketone or aldehyde, and elemental sulfur react in the presence of a base to form the thiophene ring. researchgate.net Given that this compound is an α-sulfanylacetonitrile, it could potentially serve as the active methylene (B1212753) nitrile component in such a reaction, leading to the formation of thiophenes bearing a furan-2-ylmethyl)sulfanyl group.
| Potential Reactants in a Gewald Reaction | Potential Product | Significance of Product Class |
| This compound, a ketone (e.g., acetone), elemental sulfur, and a base (e.g., morpholine) | A 2-amino-3-substituted thiophene with a furan-2-ylmethyl)sulfanyl moiety | 2-Aminothiophenes are key intermediates in the synthesis of various biologically active compounds. chem-station.com |
Design and Construction of Polycyclic or Fused Ring Systems
Enabling Reagent in Methodological Organic Synthesis
Beyond its role as a precursor to diverse molecular structures, this compound has the potential to be a key reagent in the development of new synthetic methods, particularly in cascade and domino reactions.
Participation in Cascade and Domino Reactions
Cascade and domino reactions, which involve a series of sequential transformations in a single synthetic operation, are highly efficient in building molecular complexity. researchgate.net The multiple reactive sites in this compound make it a candidate for initiating or participating in such reaction cascades. For instance, a reaction could be initiated at the nitrile group, followed by a subsequent cyclization involving the furan (B31954) ring or the thioether linkage. The development of such a cascade would offer a rapid and atom-economical route to complex heterocyclic systems.
Utility in Catalyst Development and Ligand Design
At present, there is no specific information available in the scientific literature regarding the application of this compound in catalyst development or ligand design.
Foundation for Structure-Reactivity Relationship Studies in Organic Synthesis
The study of how the structural features of this compound influence its reactivity is crucial for its effective utilization in organic synthesis. The electronic properties of the furan ring, the nucleophilicity of the sulfur atom, and the electrophilicity of the nitrile carbon can all be modulated by reaction conditions and the presence of catalysts. A systematic investigation of these structure-reactivity relationships would provide a deeper understanding of its chemical behavior and unlock its full potential as a synthetic tool. Such studies would be invaluable for designing novel synthetic transformations and for the rational design of new functional molecules.
Future Research Directions and Emerging Frontiers for 2 Furan 2 Ylmethyl Sulfanyl Acetonitrile Chemistry
Sustainable and Green Synthetic Approaches for Production
The principles of green chemistry offer a framework for the development of environmentally benign synthetic routes to 2-[(Furan-2-ylmethyl)sulfanyl]acetonitrile. Future research should prioritize the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste. One promising avenue is the utilization of furfural (B47365), a bio-based platform chemical derived from lignocellulosic biomass, as a precursor to the furan-2-ylmethyl moiety.
Potential Green Synthetic Strategies:
| Starting Material (Furan Source) | Sulfur Source | Acetonitrile (B52724) Source | Potential Catalyst/Solvent System | Green Chemistry Principle Addressed |
| Furfuryl alcohol | Sodium sulfide (B99878)/sulfur | Haloacetonitrile | Water, Ethanol, Phase-transfer catalyst | Use of renewable feedstocks, Safer solvents |
| Furfural | Thiolacetic acid followed by hydrolysis | Cyanoacetic acid | Enzyme catalysis (e.g., lipase, nitrilase) | Catalysis, Benign solvents |
| Furan-2-ylmethanethiol | - | 2-Chloroacetonitrile | Solvent-free conditions, Microwave irradiation | Energy efficiency, Waste prevention |
Investigations into one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also contribute significantly to the sustainability of its production.
Exploration of Novel Uncatalyzed or Mild Reaction Conditions
Developing synthetic methods that proceed under mild or even uncatalyzed conditions is a significant goal in modern chemistry. For the synthesis of this compound, research could focus on exploiting the inherent reactivity of the starting materials to avoid the need for harsh reagents or catalysts. For instance, the nucleophilicity of furan-2-ylmethanethiol could be sufficient to displace a leaving group from a suitable acetonitrile derivative under mild heating or even at room temperature in a suitable solvent.
Future studies could explore:
Solvent-assisted reactions: Investigating the role of polar aprotic solvents like DMF or DMSO in promoting the desired S-alkylation without the need for a strong base or catalyst.
On-water synthesis: Exploring the potential for the reaction to occur at the interface of an organic and aqueous phase, a known method for accelerating certain reaction types.
Photochemical methods: Investigating the use of light to initiate the reaction, potentially leading to milder conditions and unique selectivity.
Integration with Advanced Flow Chemistry and Automation Techniques
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. The synthesis of this compound is an ideal candidate for adaptation to a continuous flow process. A packed-bed reactor containing a solid-supported base or catalyst could facilitate the reaction between furan-2-ylmethanethiol and a haloacetonitrile.
Conceptual Flow Synthesis Setup:
| Module | Function | Key Parameters to Optimize |
| Reagent Pumps | Precise delivery of starting material solutions | Flow rate, Concentration |
| T-Mixer | Efficient mixing of reagent streams | - |
| Packed-Bed Reactor | Contains immobilized catalyst/reagent | Temperature, Residence time, Catalyst loading |
| Back-Pressure Regulator | Maintains system pressure | Pressure |
| In-line Analysis (e.g., IR, UV-Vis) | Real-time reaction monitoring | - |
| Automated Collection | Collection of the product stream | - |
The integration of automated optimization algorithms with a flow chemistry setup could rapidly identify the ideal reaction conditions for maximizing yield and purity.
Deepening Mechanistic Understanding through Advanced Computational Methods
Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting chemical reactivity. Density Functional Theory (DFT) calculations could be employed to model the transition states of the key bond-forming steps in the synthesis of this compound. This would provide valuable insights into the reaction kinetics and thermodynamics.
Areas for Computational Investigation:
Reaction Pathway Analysis: Comparing the energy profiles of different proposed synthetic routes to identify the most favorable pathway.
Catalyst Design: Modeling the interaction of potential catalysts with the reactants to design more efficient catalytic systems.
Solvent Effects: Simulating the reaction in different solvent environments to understand their influence on the reaction rate and selectivity.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and other spectroscopic data to aid in the characterization of the molecule and any reaction intermediates.
Development of Highly Stereoselective Transformations
While this compound itself is achiral, its derivatives could possess stereogenic centers. Future research could focus on developing stereoselective reactions using this compound as a building block. For example, the nitrile group could be hydrolyzed to a carboxylic acid, which could then be used in chiral catalysis. Alternatively, the furan (B31954) ring could be involved in asymmetric Diels-Alder reactions. The development of synthetic methods to introduce chirality into molecules derived from this compound would significantly expand its utility in areas such as medicinal chemistry and materials science.
Q & A
Q. What are the established synthetic routes for 2-[(Furan-2-ylmethyl)sulfanyl]acetonitrile, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, furfural derivatives react with thioglycolic acid or thiol-containing reagents under acidic or basic conditions. Microwave-assisted synthesis (e.g., 120°C in acetonitrile with a base like i-Pr2NEt) can enhance reaction efficiency and reduce time . Key considerations include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reactivity.
- Catalysts : Acidic conditions (HCl) or bases (K2CO3) facilitate thiol group activation.
- Purification : Flash chromatography (5% EtOAc/CH2Cl2) is effective for isolating the product .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : A multi-technique approach is essential:
- NMR : <sup>1</sup>H NMR identifies protons near the furan ring (δ 6.2–7.4 ppm) and methylene groups adjacent to sulfur (δ 2.8–3.5 ppm). <sup>13</sup>C NMR confirms nitrile (δ 115–120 ppm) and furan carbons (δ 110–150 ppm) .
- IR : Stretching vibrations for C≡N (~2250 cm<sup>-1</sup>) and C-S (~650 cm<sup>-1</sup>) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 179.05 for C8H9NOS<sup>+</sup>) .
Advanced Research Questions
Q. What computational tools are recommended for predicting the reactivity or spectroscopic properties of this compound?
- Methodological Answer : Quantum chemical software (e.g., Gaussian, ORCA) can model:
- Reactivity : Fukui indices identify nucleophilic/electrophilic sites on the furan ring and nitrile group .
- Spectroscopic predictions : DFT calculations estimate NMR chemical shifts and IR vibrations with <5% deviation from experimental data .
Tools like SHELX refine crystallographic data for structural validation, though single-crystal X-ray diffraction remains the gold standard .
Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?
- Methodological Answer : Cross-validation strategies include:
- Solvent effects : Simulate solvent interactions (e.g., PCM model) to align DFT-predicted NMR shifts with experimental data .
- Conformational analysis : Rotamer populations (e.g., gauche vs. anti methylene orientations) may explain discrepancies in coupling constants .
- Crystallography : If available, compare with X-ray-derived bond lengths/angles to refine computational parameters .
Q. What mechanistic insights exist for the thiol-furan conjugation reaction in synthesizing this compound?
- Methodological Answer : The reaction likely proceeds via:
Thiol activation : Deprotonation of the thiol group (e.g., by a base) to form a thiolate nucleophile.
Electrophilic substitution : Attack on the electrophilic carbon adjacent to the furan ring’s oxygen.
Nitrile stabilization : The electron-withdrawing nitrile group stabilizes the transition state .
Kinetic studies (e.g., monitoring by <sup>1</sup>H NMR) can validate the rate-determining step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
